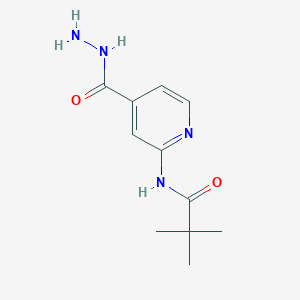

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Vue d'ensemble

Description

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound with the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a hydrazinocarbonyl group attached to a pyridine ring, along with a dimethyl-propionamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazinocarbonyl intermediate. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Analyse Des Réactions Chimiques

Condensation Reactions

The hydrazide group participates in condensation with carbonyl compounds to form hydrazones:

Mechanism :

Cyclization and Heterocycle Formation

The hydrazide moiety facilitates cyclization to form nitrogen-containing heterocycles:

Example Reaction :

Coordination Chemistry

The pyridine nitrogen and hydrazide oxygen act as ligands for metal complexes:

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Ethanol/water, room temperature. | Octahedral or square-planar geometries. | Catalysis or bioimaging agents. |

Key Insight :

The bulky pivalamide group introduces steric hindrance, influencing ligand geometry and reactivity.

Functional Group Transformations

Pharmaceutical Relevance

- Antiviral Activity : Acts as a precursor for thiourea derivatives targeting herpesviruses (e.g., HSV-1, HCMV) .

- HIV Inhibition : Modulates CCR5 chemokine receptors, preventing viral entry .

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Hydrazone Formation | Aldehydes/ketones | RCH=N-NHCO-pyridinyl-pivalamide | Drug intermediates |

| Thiourea Synthesis | Isothiocyanates | Thiosemicarbazides | Antiviral agents |

| Metal Coordination | Cu²⁺/Fe³⁺ | Metal complexes | Catalysis |

| Cyclization | CS₂/Thiophosgene | Thiadiazoles | Antimicrobials |

Applications De Recherche Scientifique

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinocarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Hydrazinocarbonyl-pyridin-2-yl)acetamide

- N-(4-Hydrazinocarbonyl-pyridin-2-yl)benzamide

- N-(4-Hydrazinocarbonyl-pyridin-2-yl)butyramide

Uniqueness

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the dimethyl-propionamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Activité Biologique

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 470463-39-9) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H16N4O2

- Molecular Weight : 236.27 g/mol

- Synonyms : N-(4-(hydrazinecarbonyl)pyridin-2-yl)-2,2-dimethylpropanamide

The compound features a hydrazine moiety attached to a pyridine ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine functional group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the pyridine ring may facilitate interactions with specific receptors or enzymes involved in metabolic pathways.

Biological Activities

-

Antitumor Activity :

- Studies have indicated that compounds containing hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar hydrazine-based compounds have shown promise in inhibiting cell proliferation by inducing cell cycle arrest and apoptosis through ROS generation .

- Antibacterial Properties :

- Neuroprotective Effects :

Case Studies and Research Findings

Propriétés

IUPAC Name |

N-[4-(hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-11(2,3)10(17)14-8-6-7(4-5-13-8)9(16)15-12/h4-6H,12H2,1-3H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWBXPIEWGXSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590309 | |

| Record name | N-[4-(Hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-39-9 | |

| Record name | N-[4-(Hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.